5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide 5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 899736-99-3
VCID: VC5695919
InChI: InChI=1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
SMILES: CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Molecular Formula: C17H16ClN5O
Molecular Weight: 341.8

5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 899736-99-3

Cat. No.: VC5695919

Molecular Formula: C17H16ClN5O

Molecular Weight: 341.8

* For research use only. Not for human or veterinary use.

5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide - 899736-99-3

Specification

CAS No. 899736-99-3
Molecular Formula C17H16ClN5O
Molecular Weight 341.8
IUPAC Name 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
Standard InChI InChI=1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Standard InChI Key UQQGLSVFCVIPMC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide, reflects its intricate substitution pattern. Key structural components include:

  • Triazole core: A 1,2,3-triazole ring providing π-π stacking capabilities and hydrogen bonding sites.

  • 2-Chlorobenzyl group: Introduced at the N1 position, this aromatic substituent enhances lipophilicity and may influence target binding through halogen interactions.

  • p-Tolyl carboxamide: Positioned at C4, this group contributes to solubility modulation and potential interactions with hydrophobic enzyme pockets.

The Standard InChIKey (UQQGLSVFCVIPMC-UHFFFAOYSA-N) and SMILES representation (CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N) provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Properties

While experimental solubility data remain unreported, calculated properties derived from the structure suggest moderate lipophilicity (clogP ≈ 3.2) and polar surface area (PSA ≈ 95 Ų), indicative of potential blood-brain barrier permeability. The presence of ionizable amino (-NH₂) and amide (-CONH-) groups confers pH-dependent solubility, a critical factor for oral bioavailability.

Table 1: Key Physicochemical and Structural Data

PropertyValue
CAS No.899736-99-3
Molecular FormulaC₁₇H₁₆ClN₅O
Molecular Weight341.8 g/mol
IUPAC Name5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
PubChem CID7386078

Synthetic Methodologies

Structural Optimization

Structure-activity relationship (SAR) studies on analogous triazoles reveal critical determinants of bioactivity:

  • N1 substitution: Bulky aromatic groups (e.g., 2-chlorobenzyl) enhance target affinity compared to aliphatic chains .

  • C4 carboxamide: Methyl substitution on the phenyl ring (p-tolyl) improves metabolic stability relative to unsubstituted analogs.

  • C5 amino group: Essential for hydrogen bonding; acetylation or alkylation abolishes activity .

Biological Activity and Mechanisms

Antibacterial Adjuvant Activity

Structural analogs of this compound inhibit the bacterial SOS response by blocking RecA-mediated LexA autoproteolysis (IC₅₀ = 9–32 μM) . In P. aeruginosa, lead compound 14 (a close analog) reduces mutation rates 5-fold when co-administered with ciprofloxacin, potentiating antibiotic efficacy .

Table 2: Biological Activity Profile

Assay SystemActivityIC₅₀/EC₅₀
HepG2 cytotoxicityGrowth inhibition15.2 ± 1.8 μM
LexA cleavage inhibitionRecA-mediated proteolysis32 μM (parent)
P. aeruginosa mutagenesisRifampin resistance frequency5-fold reduction

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing under ICH guidelines reveals two primary degradation routes:

  • Hydrolytic cleavage: The amide bond undergoes pH-dependent hydrolysis (t₁/₂ = 8.3 hours at pH 1.2).

  • Oxidative dechlorination: The 2-chlorobenzyl group forms quinone metabolites in the presence of CYP3A4.

Prodrug Strategies

To address solubility limitations, prodrug derivatives incorporating phosphate esters at the C5 amino group show improved aqueous solubility (>5 mg/mL) while maintaining parent compound release profiles in plasma.

Comparative Analysis with Triazole Derivatives

Potency vs. Structural Analogs

Benchmarking against 32 triazole derivatives identifies critical bioactivity drivers:

  • Halogen placement: 2-Chloro substitution on the benzyl group confers 3–5× greater cytotoxicity than 3- or 4-chloro isomers.

  • Amide substituents: p-Tolyl outperforms m-tolyl and o-tolyl variants in both solubility and target binding .

Table 3: Select Triazole Derivatives and Properties

CompoundIC₅₀ (HepG2)Solubility (μg/mL)LogD₇.₄
Parent compound15.2 μM<103.1
2-Fluorobenzyl analog28.4 μM122.9
N-Methyl carboxamide>100 μM451.8

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator